2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride
CAS No.: 1219982-41-8
Cat. No.: VC3009713
Molecular Formula: C14H21ClN2O3
Molecular Weight: 300.78 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride - 1219982-41-8](/images/structure/VC3009713.png)
Specification
CAS No. | 1219982-41-8 |
---|---|
Molecular Formula | C14H21ClN2O3 |
Molecular Weight | 300.78 g/mol |
IUPAC Name | 2-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C14H20N2O3.ClH/c1-11-5-6-14(13(10-11)16(17)18)19-9-7-12-4-2-3-8-15-12;/h5-6,10,12,15H,2-4,7-9H2,1H3;1H |
Standard InChI Key | IVLWRYXBZWBIFR-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OCCC2CCCCN2)[N+](=O)[O-].Cl |
Canonical SMILES | CC1=CC(=C(C=C1)OCCC2CCCCN2)[N+](=O)[O-].Cl |
Introduction
Chemical Properties and Structure
2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride is characterized by its distinctive molecular structure consisting of a piperidine ring connected to a 4-methyl-2-nitrophenoxy group via an ethyl linker. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents.
Basic Identification Data
Parameter | Information |
---|---|
CAS Number | 1219982-41-8 |
Molecular Formula | C₁₄H₂₁ClN₂O₃ |
Molecular Weight | 300.78 g/mol |
IUPAC Name | 2-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride |
Supplier | Matrix Scientific |
Structural Features
The compound contains several key structural features that contribute to its chemical reactivity and potential biological activity:
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A piperidine ring with substitution at the 2-position
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An ethoxy linker connecting the piperidine to the phenoxy group
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A nitro group at the 2-position of the phenyl ring
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A methyl group at the 4-position of the phenyl ring
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A hydrochloride salt formation at the piperidine nitrogen
The presence of these functional groups, particularly the nitro group and the piperidine ring, contributes significantly to the compound's reactivity profile and potential pharmacological properties.
Chemical Reactivity
The chemical reactivity of 2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride is largely determined by its functional groups, particularly the nitro group and the piperidine ring.
Key Reactive Sites
The compound can undergo various chemical transformations at different sites:
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The nitro group can be reduced to form an amino group, potentially expanding the compound's chemical diversity
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The piperidine nitrogen can participate in nucleophilic substitution reactions
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The ether linkage provides stability but may be susceptible to cleavage under certain conditions
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The piperidine ring can engage in binding interactions with biological targets
Applications and Biological Activity
Pharmaceutical Applications
2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride has significant potential in pharmaceutical research:
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As an intermediate in the synthesis of pharmacologically active compounds
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In the development of compounds targeting neurological disorders
Research Applications
The compound serves various roles in scientific research:
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As a reference standard in analytical chemistry
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In studies of structure-activity relationships for piperidine derivatives
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As a model compound for studying the reactivity of nitro-containing compounds
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In the development of novel synthetic methodologies
Comparison with Related Compounds
Structural Analogs
Several structurally related compounds offer interesting comparisons:
Functional Comparison
The positional isomers of [2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride (with substitution at positions 2, 3, or 4 of the piperidine ring) likely exhibit different:
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Binding affinities to potential biological targets
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Conformational preferences in solution
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pKa values for the piperidine nitrogen
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Distribution of electron density across the molecule
These differences can significantly impact their biological activities and chemical behaviors, making each isomer unique despite their similar structures.
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